molecular formula C16H13FO B3394411 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene CAS No. 127727-79-1

1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene

Cat. No.: B3394411
CAS No.: 127727-79-1
M. Wt: 240.27 g/mol
InChI Key: SPWWAWOPYSOPDE-UHFFFAOYSA-N
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Description

1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene is an organic compound with the molecular formula C16H13FO It is characterized by the presence of an ethoxy group and a fluorophenyl group attached to a benzene ring through an ethynyl linkage

Preparation Methods

The synthesis of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene typically involves the following steps:

    Sonogashira Coupling Reaction: This method involves the coupling of 4-ethoxyiodobenzene with 4-fluorophenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine.

    Reaction Conditions: The reaction is typically performed at elevated temperatures (around 60-80°C) and may take several hours to complete. The product is then purified using column chromatography or recrystallization techniques.

Chemical Reactions Analysis

1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form ethyl derivatives.

    Substitution: The ethoxy and fluorophenyl groups can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like sodium hydride or lithium diisopropylamide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorophenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene can be compared with other similar compounds, such as:

    1-Ethynyl-4-fluorobenzene: This compound lacks the ethoxy group, which may result in different chemical reactivity and biological activity.

    4-Ethoxyphenylacetylene: This compound lacks the fluorophenyl group, which can influence its physical and chemical properties.

    4-Fluorophenylacetylene: This compound lacks both the ethoxy and benzene ring, leading to different applications and reactivity.

Properties

IUPAC Name

1-ethoxy-4-[2-(4-fluorophenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO/c1-2-18-16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h5-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWWAWOPYSOPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563541
Record name 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127727-79-1
Record name 1-Ethoxy-4-[2-(4-fluorophenyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127727-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-ethoxy-4-[2-(4-fluorophenyl)ethynyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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